molecular formula C7H11ClN2O2S B591730 (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride CAS No. 848141-14-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No. B591730
Key on ui cas rn: 848141-14-0
M. Wt: 222.687
InChI Key: PIEMVHRCZDIVOT-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

To 5-Methanesulfonyl-pyridine-2-carbonitrile (22 kg, 1.0 mol eq, limiting reagent) was charged palladium on carbon (2.0 kg, 5% w/w), ethanol (110 L, 5 rel vol), water (14 L, 0.64 rel vol) and hydrochloric acid (25.04 kg, 32% w/w). An ethanol line rinse (16 L, 0.7 rel vol) followed. The reaction mixture was heated and subjected to an atmosphere of hydrogen until the reaction was complete as judged by HPLC analysis. Water (108 L, 4.9 rel vol) was charged, the catalyst filtered off and washed with water (36 L, 1.6 rel vol). The combined filtrates were concentrated under reduced pressure to approximately 2.5 rel vols. The reaction was then heated and ethanol (126.3 L, 5.7 rel vol) was charged. The reaction mixture was cooled, stirred and isolated by filtration. The solid was washed with ethanol (73.7 L, 3.3 rel vol) and dried to constant weight to yield the title compound (20.1 kg, 9.05 mol, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 L
Type
reactant
Reaction Step Two
Quantity
25.04 kg
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
catalyst
Reaction Step Two
Name
Quantity
14 L
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]#[N:12])=[N:9][CH:10]=1)(=[O:4])=[O:3].C(O)C.[ClH:16]>[Pd].O>[ClH:16].[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][NH2:12])=[N:9][CH:10]=1)(=[O:4])=[O:3] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=NC1)C#N
Step Two
Name
Quantity
110 L
Type
reactant
Smiles
C(C)O
Name
Quantity
25.04 kg
Type
reactant
Smiles
Cl
Name
Quantity
2 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
14 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
An ethanol line rinse (16 L, 0.7 rel vol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
ADDITION
Type
ADDITION
Details
Water (108 L, 4.9 rel vol) was charged
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
WASH
Type
WASH
Details
washed with water (36 L, 1.6 rel vol)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure to approximately 2.5 rel vols
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
ADDITION
Type
ADDITION
Details
ethanol (126.3 L, 5.7 rel vol) was charged
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
The solid was washed with ethanol (73.7 L, 3.3 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)C=1C=CC(=NC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.05 mol
AMOUNT: MASS 20.1 kg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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